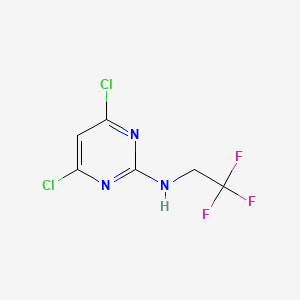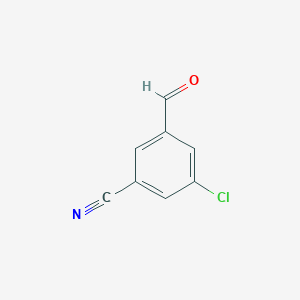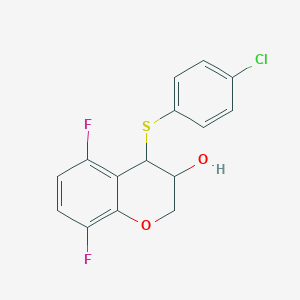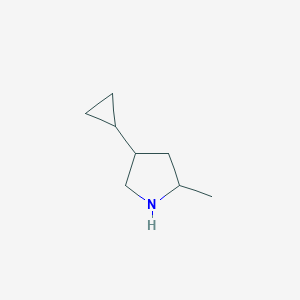
4-Cyclopropyl-2-methylpyrrolidine
Descripción general
Descripción
4-Cyclopropyl-2-methylpyrrolidine is a chemical compound . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various factors. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Aplicaciones Científicas De Investigación
Chemical Stability and Antidepressant Potential
A systematic structure-activity relationship investigation highlighted a 3-pyridyl ether scaffold with a cyclopropane-containing side chain, identifying several novel nicotinic ligands with improved chemical stability. The N-methylpyrrolidine analogue exhibited robust antidepressant-like efficacy, indicating the potential of cyclopropyl-2-methylpyrrolidine derivatives in developing antidepressants targeting α4β2-nicotinic acetylcholine receptors (Zhang et al., 2013).
Synthetic Routes to 2-Cyanopyrrolidines
The reactivity of cyclopropyl ketones with 2-methyl-2-((1-phenylethyl)amino)propanenitrile was investigated, leading to a convenient route to 2-cyanopyrrolidines. This method highlights the versatile use of cyclopropyl-containing compounds in synthetic organic chemistry (Grygorenko et al., 2007).
Organocatalysis by L-Proline Derivatives
Densely substituted L-proline esters, structurally related to 4-cyclopropyl-2-methylpyrrolidine, were used as catalysts for asymmetric Michael additions. This study demonstrates the role of cyclopropyl-containing compounds in modulating asymmetric quimioselective reactions (Ruiz-Olalla et al., 2015).
Antibacterial Activity of Cyclopropyl Derivatives
Research on 8-methoxyquinolones with 3-amino-4-methylpyrrolidines highlighted the potent antibacterial activity of these compounds, suggesting the importance of cyclopropyl and pyrrolidine derivatives in developing new antibacterial agents (Kawakami et al., 2000).
Selective Cannabinoid CB2 Receptor Agonist
3-Cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride (LEI‐101), a novel selective cannabinoid CB2 receptor agonist, showcased the utility of cyclopropyl derivatives in medicinal chemistry, particularly for conditions like nephrotoxicity (Mukhopadhyay et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in 4-cyclopropyl-2-methylpyrrolidine, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been found to have various biological activities .
Action Environment
It’s known that the biological profile of drug candidates can be influenced by the different stereoisomers and the spatial orientation of substituents, which can lead to a different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
4-cyclopropyl-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6-4-8(5-9-6)7-2-3-7/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFENVUACYXUJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





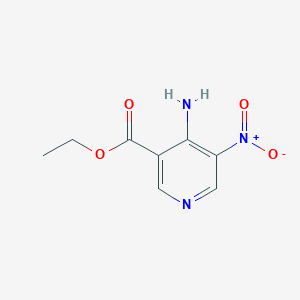
![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)

![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)

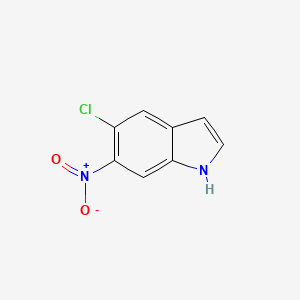
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)

![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)
